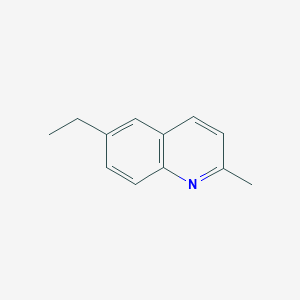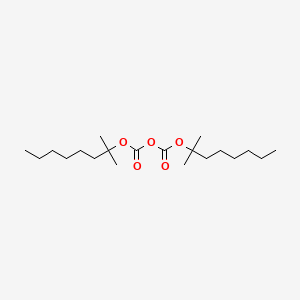
Bis(2-methyl-2-octyl) Dicarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methyl-2-octyl) Dicarbonate is an organic compound that belongs to the class of dicarbonates It is characterized by the presence of two carbonate groups attached to a central carbon atom, with each carbonate group further bonded to a 2-methyl-2-octyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methyl-2-octyl) Dicarbonate typically involves the reaction of 2-methyl-2-octanol with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2R-OH+COCl2→R-OCO-O-R+2HCl
where R represents the 2-methyl-2-octyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of phosgene substitutes, such as diphosgene or triphosgene, can also be employed to enhance safety and reduce the environmental impact of the process.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methyl-2-octyl) Dicarbonate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to yield 2-methyl-2-octanol and carbon dioxide.
Transesterification: It can react with alcohols to form new carbonate esters and 2-methyl-2-octanol.
Decomposition: Under acidic or basic conditions, the compound can decompose to form carbon dioxide and 2-methyl-2-octanol.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids (e.g., hydrochloric acid).
Transesterification: Alcohols (e.g., methanol, ethanol) in the presence of a catalyst (e.g., sodium methoxide).
Decomposition: Strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions include 2-methyl-2-octanol and carbon dioxide. In the case of transesterification, new carbonate esters are also formed.
Scientific Research Applications
Bis(2-methyl-2-octyl) Dicarbonate has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent for the protection of hydroxyl groups in organic synthesis. The carbonate group can be easily removed under mild conditions, making it a useful protecting group.
Materials Science: The compound is used in the synthesis of polycarbonates and other polymeric materials. Its ability to form stable carbonate linkages makes it valuable in the production of high-performance materials.
Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active ingredients
Biological Studies: this compound is used in the study of enzyme-catalyzed reactions involving carbonate esters. It serves as a model compound for understanding the mechanisms of these reactions.
Mechanism of Action
The mechanism of action of Bis(2-methyl-2-octyl) Dicarbonate involves the formation of carbonate esters through nucleophilic attack on the carbonyl carbon of the carbonate group. The molecular targets include hydroxyl groups in organic molecules, which react with the carbonate group to form stable carbonate esters. The pathways involved in these reactions typically include nucleophilic substitution and elimination mechanisms.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl Dicarbonate: Commonly used as a protecting group for amines in organic synthesis.
Diethyl Carbonate: Used as a solvent and reagent in organic synthesis.
Dimethyl Carbonate: Employed as a methylating agent and solvent.
Uniqueness
Bis(2-methyl-2-octyl) Dicarbonate is unique due to its specific structure, which imparts distinct physical and chemical properties. The presence of the 2-methyl-2-octyl groups provides steric hindrance, making the compound more resistant to hydrolysis compared to other dicarbonates. This property makes it particularly useful in applications where stability under aqueous conditions is required.
Properties
Molecular Formula |
C20H38O5 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-methyloctan-2-yl 2-methyloctan-2-yloxycarbonyl carbonate |
InChI |
InChI=1S/C20H38O5/c1-7-9-11-13-15-19(3,4)24-17(21)23-18(22)25-20(5,6)16-14-12-10-8-2/h7-16H2,1-6H3 |
InChI Key |
GKROWPMNQWSMEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C)OC(=O)OC(=O)OC(C)(C)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


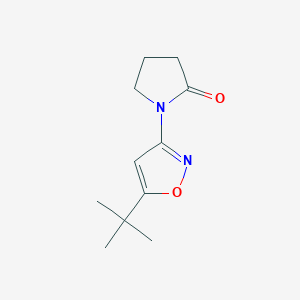
![9-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B15337591.png)
![trans-4-(Boc-amino)-1-[[(tert-butyldiphenylsilyl)oxy]methyl]cyclohexanol](/img/structure/B15337601.png)
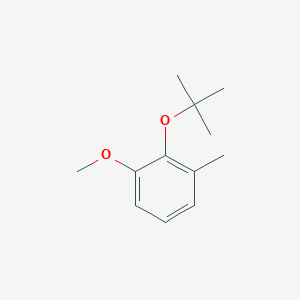
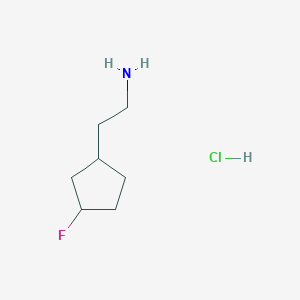
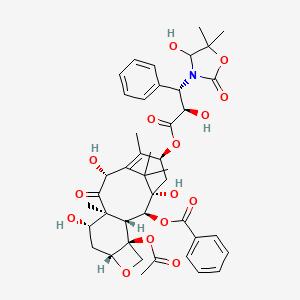
![Methyl 5-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15337623.png)

![N-(4-Formyl-[3,4'-bipyridin]-6-YL)acetamide](/img/structure/B15337640.png)
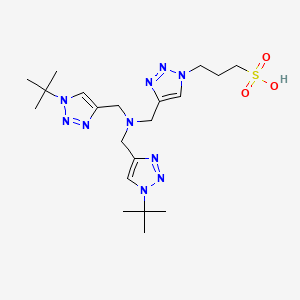
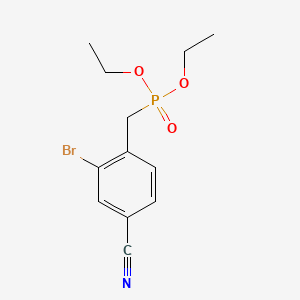
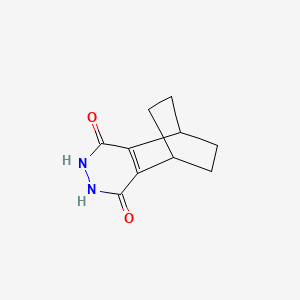
![8,10-Difluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B15337659.png)
